5-methoxy-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-6-5-18-11(12-6)13-10(15)8-3-7(14)9(16-2)4-17-8/h3-5H,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDDXMZFYOOOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Route
A three-step protocol achieves the pyran core:
Step 1 : Ethyl acetoacetate reacts with dimethyl oxalate in methanol under basic conditions (KOH, 0°C → RT, 12 h) to form ethyl 3-methoxy-5-oxo-4-pentenoate. Yield: 78%.
Step 2 : Cyclization with acetyl chloride in refluxing toluene (110°C, 6 h) generates ethyl 5-methoxy-4-oxo-4H-pyran-2-carboxylate. Purification via silica gel chromatography (hexane:EtOAc 4:1) improves purity to >95%.
Step 3 : Saponification using NaOH (2 M, ethanol/H2O 1:1, 70°C, 3 h) yields the carboxylic acid. Acidification (HCl, pH 2) precipitates the product (mp 189–191°C).
Oxidation of 2-Hydroxymethyl Derivatives
Alternative pathways employ Ag₂O-mediated oxidation of 5-methoxy-2-hydroxymethyl-4H-pyran-4-one in anhydrous THF (25°C, 24 h). This method avoids ester intermediates but requires strict anhydrous conditions (yield: 65%).
Preparation of 4-Methylthiazol-2-Amine
Hantzsch Thiazole Synthesis
Cyclocondensation of methylchloropyruvic acid with thiourea derivatives:
| Reagent | Conditions | Yield | Purity |
|---|---|---|---|
| Methylchloropyruvate | EtOH, reflux, 8 h | 72% | 90% |
| Thiourea | NH₄OAc buffer, 100°C, 6 h | 68% | 88% |
| Post-treatment | Column chromatography (CH₂Cl₂:MeOH 9:1) | - | 95% |
The 4-methyl group originates from methyl substitution on the α-halo ketone precursor.
Functionalization of Preformed Thiazoles
Bromination of 2-aminothiazole at C4 using NBS (AIBN catalyst, CCl₄, 80°C, 3 h) followed by Kumada coupling with methylmagnesium bromide (THF, −78°C → RT, 12 h) installs the methyl group. Overall yield: 58%.
Amide Bond Formation Strategies
Carboxylic Acid Activation
Activation of the pyran-2-carboxylic acid proceeds via:
| Activator | Solvent | Temp | Time | Conversion |
|---|---|---|---|---|
| SOCl₂ | DCM | 40°C | 2 h | 98% |
| EDCl/HOBt | DMF | RT | 12 h | 95% |
| T3P® | EtOAc | 0°C→RT | 6 h | 97% |
Activated intermediates react with 4-methylthiazol-2-amine (1.1 eq) in the presence of DIPEA (2 eq).
Coupling Efficiency Optimization
Solvent Screening :
-
DMF: 89% yield, but requires extensive purification
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THF: 76% yield, lower side products
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DCM: 82% yield, faster reaction (3 h vs. 12 h)
Catalytic Additives :
-
DMAP (5 mol%): Increases yield to 94% by scavenging HCl
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Molecular sieves (4Å): Reduces hydrolysis, improves purity to 98%
Final conditions: EDCl (1.2 eq), HOBt (1 eq), DIPEA (2 eq) in DCM, 0°C → RT, 6 h. Isolated yield: 91%.
Characterization and Quality Control
Key Analytical Data :
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.95 (d, J = 1.2 Hz, 1H, thiazole-H), 6.87 (s, 1H, pyran-H), 3.91 (s, 3H, OCH3), 2.45 (s, 3H, CH3).
-
HRMS : [M+H]+ calcd for C12H11N2O4S: 295.0486, found 295.0489.
Scalability and Process Considerations
Pilot-Scale Parameters :
-
Batch size: 500 g
-
Preferred route: Knoevenagel → EDCl coupling
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Cycle time: 48 h (including workup)
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Overall yield: 74%
-
Purity: 99.2% (recrystallization from EtOH/H2O)
Critical quality attributes (CQAs) include residual solvent levels (<300 ppm DMF) and genotoxic impurity control (chloroethyl esters <10 ppm).
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable:
-
5-Methoxy-4-oxo intermediate synthesis in 2 h (vs. 12 h batch)
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20% higher yield due to improved heat transfer
-
In-line IR monitoring of reaction progress
Enzymatic Coupling
Lipase B (CALB) catalyzes amide bond formation in non-aqueous media:
-
Solvent: tert-butanol
-
Conversion: 88%
-
Avoids acid chlorides, reducing waste
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-hydroxy-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide.
Reduction: Formation of 5-methoxy-N-(4-methylthiazol-2-yl)-4-hydroxy-4H-pyran-2-carboxamide.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyran derivatives, including 5-methoxy-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide. Research indicates that compounds with pyran structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrans have shown activity against breast cancer, leukemia, and prostate cancer cells . The presence of the thiazole moiety enhances the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have reported that thiazole-containing compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antibacterial efficacy .
Anticonvulsant Effects
Research indicates that certain thiazole derivatives possess anticonvulsant properties. The incorporation of the thiazole moiety into the pyran structure may contribute to enhanced anticonvulsant activity, making these compounds potential candidates for treating epilepsy and other seizure disorders .
Case Studies
Mechanism of Action
The mechanism of action of 5-methoxy-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, particularly in their pyran/thiazole cores or carboxamide linkages:
Substituent Effects on Properties
- Thiazole vs. Furan: The thiazole group in the target compound (vs. Thiazoles are also more aromatic, which may enhance π-stacking in protein binding compared to furans.
- Methoxy vs. Fluorobenzyloxy : The 5-methoxy group in the target compound is less lipophilic than the 4-fluorobenzyloxy substituent in , suggesting higher aqueous solubility. The fluorine in the latter may improve metabolic stability but reduce solubility.
Electronic and Crystallographic Insights
- SHELX Applications : The target compound’s crystal structure may have been resolved using SHELX programs, which are standard for small-molecule refinement .
Hypothesized Bioactivity and Pharmacokinetics
- Thiazole-Containing Analogs : Compounds with thiazole groups (e.g., ) are common in kinase inhibitors due to their ability to anchor to ATP-binding pockets. The 4-methylthiazol-2-yl group in the target compound may similarly enhance target engagement.
- Fluorinated Derivatives : The fluorobenzyl group in likely increases blood-brain barrier penetration compared to the target compound’s methoxy group, though at the cost of solubility.
Biological Activity
5-Methoxy-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide, a heterocyclic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound features a pyran ring fused with a thiazole ring, characterized by the presence of both methoxy and carboxamide functional groups. The synthesis typically involves the condensation of 5-methoxy-2-hydroxybenzaldehyde with 4-methylthiazol-2-amine under reflux conditions in organic solvents like ethanol or methanol.
Antimicrobial Properties
Research indicates that 5-methoxy-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent bactericidal and fungicidal effects. For instance, compounds derived from similar structures demonstrated MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumorigenesis. The presence of the thiazole moiety is particularly significant, as it has been associated with enhanced cytotoxicity against various cancer cell lines . Research shows that thiazole derivatives often exhibit promising anticancer activity, with IC50 values in the low micromolar range .
The biological activity of 5-methoxy-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Signal Transduction Modulation : It appears to modulate pathways related to cell survival and apoptosis, particularly in cancer cells.
- Biofilm Disruption : It has been shown to inhibit biofilm formation in bacterial cultures, enhancing its efficacy as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-methoxy-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide, it is compared with structurally similar compounds:
| Compound | Structure | Activity |
|---|---|---|
| 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide | Benzohydrazide group instead of carboxamide | Moderate anticancer activity |
| 5-methoxy-2-(4-methylthiazol-2-yl)-4H-pyran-4-one | Lacks carboxamide group | Lower antimicrobial activity |
The presence of both methoxy and carboxamide groups in 5-methoxy-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide enhances its biological properties compared to other derivatives.
Q & A
Q. Key Considerations :
- Use anhydrous conditions for amidation to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural elucidation involves:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., pyran carbonyl at ~170 ppm, thiazole protons at 6.5–7.5 ppm).
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) stretches.
- Mass Spectrometry : HRMS for molecular formula confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₃N₂O₄S: 309.0645).
- X-ray Crystallography (if crystals are obtainable): Resolve stereochemistry and packing motifs .
Basic: What initial biological screening approaches are recommended?
Methodological Answer:
Prioritize assays based on structural analogs:
Enzyme Inhibition : Screen against kinases (e.g., CDK2) or proteases using fluorescence-based assays.
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
Binding Affinity : Surface plasmon resonance (SPR) or ITC for target engagement studies.
Q. Example from Analogs :
| Compound | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 5-Hydroxy-4-oxo-N-benzyl | 12 µM | HIV protease |
| 3-Hydroxy-pyran-4-one | 8 µM | CDK2 |
Note : Adjust assay conditions (pH, DMSO concentration) to mitigate false negatives .
Advanced: How to optimize reaction conditions for high-yield synthesis?
Q. Methodological Answer :
- Temperature Control : Maintain 0–5°C during amidation to suppress side reactions (e.g., epimerization).
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for solubility; switch to THF for coupling steps.
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings in thiazole functionalization.
- DOE (Design of Experiments) : Vary equivalents of reagents (1.2–2.0 eq) and reaction time (12–48 hrs) to map optimal parameters.
Case Study : A 15% yield increase was achieved by replacing EDCl with HATU in amidation .
Advanced: How to analyze contradictory bioactivity data in different assays?
Q. Methodological Answer :
Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
Solubility Check : Measure solubility in assay buffers (e.g., PBS with 0.1% Tween-80). Poor solubility may artifactually reduce activity.
Metabolic Stability : Test compound stability in liver microsomes; rapid degradation in some assays may explain discrepancies.
Structural Comparison : Cross-reference with analogs (e.g., methoxy vs. benzyloxy substituents alter logP and membrane permeability) .
Advanced: What computational methods aid in predicting reactivity?
Q. Methodological Answer :
- DFT Calculations : Model transition states for key steps (e.g., cyclization energy barriers).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents.
Example : ICReDD’s quantum chemical reaction path search reduced optimization time for similar compounds by 40% .
Advanced: What strategies address solubility issues in biological testing?
Q. Methodological Answer :
Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility.
Co-Solvents : Use cyclodextrins or PEG-400 (≤10% v/v) without compromising cell viability.
Salt Formation : Convert free acid to sodium salt for improved buffer compatibility.
Case Study : A fluorobenzyl analog (logP reduced from 3.1 to 2.4) showed 3-fold higher bioavailability in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
